molecular formula C23H15F3N2OS B12157799 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B12157799
M. Wt: 424.4 g/mol
InChI Key: HZGFPJAHWBOYER-UHFFFAOYSA-N
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Description

2,4-Diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the thiazole ring provides a scaffold for interaction with biological macromolecules. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-1,3-thiazole-5-carboxamide: Lacks the trifluoromethyl group, resulting in different biological activity and binding properties.

    2-Phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide: Similar structure but with only one phenyl group, affecting its chemical reactivity and biological interactions.

    N-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide: Lacks the diphenyl substitution, leading to different physical and chemical properties.

Uniqueness

The presence of both diphenyl and trifluoromethyl groups in 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide makes it unique in terms of its chemical reactivity and biological activity. These structural features contribute to its high binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H15F3N2OS

Molecular Weight

424.4 g/mol

IUPAC Name

2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H15F3N2OS/c24-23(25,26)17-12-7-13-18(14-17)27-21(29)20-19(15-8-3-1-4-9-15)28-22(30-20)16-10-5-2-6-11-16/h1-14H,(H,27,29)

InChI Key

HZGFPJAHWBOYER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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